molecular formula C13H11ClN2OS2 B2483827 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 799837-78-8

1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

Cat. No.: B2483827
CAS No.: 799837-78-8
M. Wt: 310.81
InChI Key: OBXJAFXYJIYLRC-UHFFFAOYSA-N
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Description

1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with two thiophen-2-yl groups at positions 3 and 3. A 2-chloroethanone moiety is attached to the pyrazole’s N1 position. Pyrazolines are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-chloro-1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS2/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXJAFXYJIYLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Substitution with Thiophene Groups: The thiophene groups are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Introduction of the Chloroethanone Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with chloroacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole moieties exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi, showing promising results. In vitro studies demonstrated that certain derivatives possess significant antifungal activity against pathogens such as Fusarium graminearum and Botrytis cinerea .

Anti-inflammatory Potential

Molecular docking studies suggest that derivatives of 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Conductive Polymers

Due to its unique electronic properties stemming from the conjugated system involving thiophene and pyrazole units, this compound can be utilized in the development of conductive polymers. These materials have applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors

The compound's ability to undergo redox reactions makes it suitable for sensor applications. It can be incorporated into sensor devices for detecting environmental pollutants or biological analytes due to its sensitivity to changes in the local environment.

Study on Antifungal Activity

A study evaluated the antifungal efficacy of various pyrazole derivatives against Rhizoctonia solani. The results indicated that some derivatives exhibited lower EC50 values than established antifungal agents, highlighting their potential as new fungicides .

Research on Anti-inflammatory Effects

In silico docking studies were performed to assess the binding affinity of this compound to 5-lipoxygenase. The findings suggested strong interactions that could lead to the development of novel anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: May interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: Could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

  • Thiophene vs. Chlorophenyl : Thiophene’s sulfur atom may improve metabolic stability compared to chlorophenyl groups, which are prone to dehalogenation .
  • Chloroethanone vs.
Structural and Conformational Differences
  • Dihedral Angles : In ’s chlorophenyl derivative, the dihedral angle between the pyrazole and benzene rings is 75.97°, reducing planarity. In contrast, thiophene’s smaller steric profile may allow closer π-π stacking .
  • Crystal Packing : Weak C–H⋯O hydrogen bonds and π-π interactions stabilize ’s structure. The target compound’s thiophene sulfur could introduce S⋯π or S–Cl interactions, altering packing efficiency .

Research Findings and Data Tables

Table 2: Structural Parameters
Compound Dihedral Angle (°) Hydrogen Bonds π-π Interactions (Å)
Target Compound (Predicted) ~20–30 (thiophene-pyrazole) C–H⋯Cl/O 3.5–4.0
’s Chlorophenyl Derivative 75.97 (pyrazole-benzene) C–H⋯O (2.76 Å) 3.8

Biological Activity

The compound 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article details the biological activity of this specific compound, supported by data tables and relevant case studies.

Pharmacological Activities

The biological activities of This compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group.

Treatment Group Paw Edema (mm) Percentage Inhibition (%)
Control10.5-
Compound (50 mg/kg)6.835.2
Compound (100 mg/kg)4.557.1

This data indicates that the compound exhibits noteworthy anti-inflammatory effects .

3. Analgesic Activity

The analgesic effects were assessed using both the hot plate test and the acetic acid-induced writhing test in mice. The results demonstrated a dose-dependent analgesic effect.

Test Control Group (Latency Time in seconds) Compound (100 mg/kg) (Latency Time in seconds)
Hot Plate Test8.012.5
Acetic Acid Writhing Test2514

The findings suggest that this compound has significant central analgesic activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing various pyrazole derivatives and evaluating their biological activities. For instance, a study conducted on a series of pyrazole derivatives indicated that modifications at specific positions significantly affect their biological activities, including cytotoxicity against cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays against HepG2 liver cancer cells revealed that the compound exhibits promising anticancer properties with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate in acidic media. For example, a chalcone precursor (e.g., (E)-1-(substituted phenyl)-3-(thiophen-2-yl)prop-2-en-1-one) is reacted with hydrazine hydrate in glacial acetic acid under reflux, followed by purification via recrystallization (yield: ~84%) . Key intermediates are monitored using TLC and characterized via 1H^{1}\text{H}/13C^{13}\text{C} NMR and LCMS to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • X-ray crystallography : SHELXL refinement is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent patterns (e.g., thiophene protons at δ 6.8–7.5 ppm; pyrazole CH2_2 at δ 3.2–4.1 ppm) .
  • LCMS : Confirms molecular ion peaks (e.g., [M+1]+^+ at m/z 418–579) .

Q. What are the key structural features influencing reactivity and biological activity?

The pyrazole ring adopts an envelope conformation, with dihedral angles (e.g., 16.6°–76.0° between aromatic rings) affecting steric and electronic interactions . The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitutions, while thiophene moieties contribute to π-stacking with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent optimization : Ethanol/acetic acid mixtures enhance cyclization kinetics vs. DMF, which may cause side reactions .
  • Atmosphere control : Nitrogen prevents oxidation of thiophene groups during synthesis .
  • Catalyst screening : Sodium dithionite improves nitro-group reduction efficiency (e.g., 55–60°C, methanol solvent) .
    Yield improvements (10–15%) are quantified via HPLC analysis .

Q. How to resolve contradictions in structural data (e.g., XRD vs. NMR)?

  • Validation protocols : Cross-validate XRD-derived torsion angles with NMR coupling constants (e.g., 3JHH^3J_{\text{HH}} for pyrazole ring puckering) .
  • DFT calculations : Compare computed vs. experimental 13C^{13}\text{C} chemical shifts to identify conformational discrepancies .

Q. What strategies are used to study antitumor activity, and how is selectivity assessed?

  • In vitro assays : MTT-based cytotoxicity screening against HCT-116, MCF-7, and CACO-2 cell lines (IC50_{50} values) .
  • Structure-activity relationships (SAR) : Modifying the chloroacetyl group to methanesulfonyl or pyrimidine-thioether derivatives alters target affinity (e.g., HSP90 inhibition) .
  • Selectivity indices : Compare cytotoxicity in tumor vs. non-tumor (e.g., BHK) cell lines .

Q. How to assess stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for crystalline forms) .
  • Accelerated stability studies : Monitor degradation (e.g., hydrolysis of the chloroacetyl group) via HPLC in buffers (pH 2–9) at 40°C/75% RH .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with HSP90 or cytochrome P450 enzymes (binding energies: −8 to −10 kcal/mol) .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., LogP ~3.5) and P-glycoprotein substrate potential .

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